Ethyl (2-chlorobenzoyl)acetate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158136. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

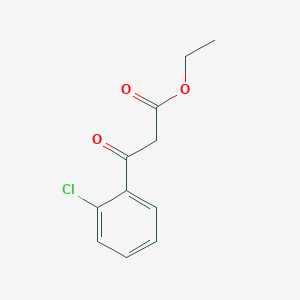

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(2-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFBNTUSDQSFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303394 | |

| Record name | Ethyl (2-chlorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19112-35-7 | |

| Record name | Ethyl 2-chloro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19112-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19112-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2-chlorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Foundation: Significance of Beta Keto Esters

At the heart of ethyl (2-chlorobenzoyl)acetate's reactivity lies the β-keto ester group. These motifs are of paramount importance in synthetic chemistry due to the presence of a ketone adjacent to an ester. fiveable.me This arrangement leads to a notable increase in the acidity of the α-hydrogen atoms, those located on the carbon between the two carbonyl groups. fiveable.me The ease with which this proton can be removed allows for the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. fiveable.me Consequently, β-keto esters are invaluable precursors for synthesizing more intricate molecules, including cyclic compounds through intramolecular reactions. fiveable.me

The versatility of β-keto esters is further highlighted by their involvement in numerous named reactions, such as the Claisen condensation, and their utility in palladium-catalyzed reactions that expand their synthetic potential beyond traditional methods. nih.gov The ability to selectively transesterify β-keto esters also adds to their importance, allowing for the synthesis of various compounds with pharmaceutical relevance. rsc.org

The Workhorse: Ethyl 2 Chlorobenzoyl Acetate As a Versatile Synthetic Intermediate

The combination of the β-keto ester functionality and the 2-chlorobenzoyl group makes ethyl (2-chlorobenzoyl)acetate a powerful and versatile intermediate in organic synthesis. It serves as a starting material for the construction of a diverse range of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These heterocyclic systems are prevalent in medicinal chemistry.

For example, derivatives of this compound can be used to synthesize:

Thiazole (B1198619) derivatives: These compounds are known to possess a wide range of biological activities.

Quinoline (B57606) derivatives: The quinoline scaffold is found in many antimalarial and anticancer agents. acs.org

Pyridazinone derivatives: These heterocycles have shown potential as anticonvulsive and anticancer agents. researchgate.net

Thiadiazole derivatives: These compounds are also of interest in medicinal chemistry. vulcanchem.com

The synthesis of these and other complex molecules often involves the reaction of this compound with various nucleophiles and subsequent cyclization reactions. The reactivity of the β-keto ester allows for initial bond formation, while the 2-chlorobenzoyl moiety can influence the final structure and properties of the resulting molecule.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source |

| CAS Number | 19112-35-7 | aksci.comscbt.com |

| Molecular Formula | C11H11ClO3 | aksci.comscbt.com |

| Molecular Weight | 226.66 g/mol | aksci.comscbt.com |

| Physical Form | Liquid | aksci.com |

| Boiling Point | 221-222 °C | aksci.comsigmaaldrich.com |

| Density | 1.206 g/mL | sigmaaldrich.comstenutz.eu |

| Refractive Index | 1.54 | aksci.com |

The Horizon: Current Research and Future Directions

Established Synthetic Pathways to Chlorinated Beta-Keto Esters

The synthesis of chlorinated β-keto esters like this compound traditionally relies on two main strategies: direct halogenation of a pre-formed β-keto ester or construction of the dicarbonyl framework via condensation reactions.

A common approach to synthesizing α-chloro-β-keto esters is the direct chlorination of the corresponding β-keto ester at the α-position. This transformation leverages the acidity of the α-protons, which can be removed to form an enolate that subsequently reacts with an electrophilic chlorine source.

The direct α-chlorination of ethyl benzoylacetate provides a straightforward route to its chlorinated derivatives. While various chlorinating agents can be employed, sulfuryl chloride (SO₂Cl₂) is a potent and well-established reagent for the chlorination of active methylene (B1212753) compounds. The reaction proceeds by electrophilic attack of chlorine on the enol or enolate form of the β-keto ester. google.comgoogle.comresearchgate.net

The general mechanism involves the reaction of the β-keto ester with sulfuryl chloride, often in an inert solvent. The reaction can be catalyzed by radical initiators or proceed via an ionic pathway. For substrates like ethyl benzoylacetate, the reaction yields the α-chloro derivative.

In addition to sulfuryl chloride, other reagents have been developed for the α-chlorination of β-keto esters, often with improved selectivity and milder reaction conditions. N-chlorosuccinimide (NCS) has emerged as a widely used electrophilic chlorine source. nih.govacs.org Modern methods also utilize hypervalent iodine-based reagents as effective chlorine transfer agents. nih.gov These alternative reagents can offer advantages in terms of handling, safety, and compatibility with various functional groups.

Table 1: Common Reagents for α-Chlorination of β-Keto Esters

| Reagent | Abbreviation | Typical Conditions | Reference |

| Sulfuryl Chloride | SO₂Cl₂ | Inert solvent (e.g., CH₂Cl₂), often at room temperature or below. | google.comgoogle.com |

| N-Chlorosuccinimide | NCS | Organic solvent, sometimes with a catalyst or base. | acs.org |

| Hypervalent Iodine Reagents | - | Often used with a catalyst for asymmetric synthesis. | nih.gov |

An alternative to direct halogenation is the construction of the β-keto ester framework using a chlorinated precursor. Condensation and acylation reactions are fundamental C-C bond-forming strategies in organic chemistry that are well-suited for this purpose. The Claisen condensation, for instance, is a classic method for synthesizing β-keto esters. organic-chemistry.orgorgsyn.org

The synthesis of this compound can be achieved through the acylation of a suitable acyl anion equivalent with 2-chlorobenzoyl chloride. A common approach involves the generation of an enolate from ethyl acetate (B1210297), which then acts as the nucleophile.

In a typical procedure, ethyl acetate is treated with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form its enolate. This enolate is then reacted with 2-chlorobenzoyl chloride. The subsequent nucleophilic acyl substitution reaction yields the target β-keto ester, this compound. organic-chemistry.org

Another variation involves the acylation of ketene silyl acetals with an acid chloride, a reaction that can be catalyzed by Lewis acids like titanium(IV) chloride. organic-chemistry.org This method provides a mild and efficient route to β-keto esters. Furthermore, the reaction of magnesium enolates derived from substituted malonic acid half oxyesters with acyl donors like 2-chlorobenzoyl chloride represents a decarboxylative Claisen condensation, offering another viable synthetic pathway. organic-chemistry.org

Condensation and Acylation Strategies

Advanced Synthetic Approaches to Functionalized Analogues

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of β-keto esters and their analogues, catalytic approaches have gained significant prominence.

Catalysis offers powerful tools for the synthesis of complex molecules, including functionalized β-keto esters. These methods can provide high levels of control over stereochemistry and allow for the construction of molecular architectures that are difficult to access through traditional means.

One significant area of advancement is the development of catalytic asymmetric α-chlorination. nih.govacs.org Chiral Lewis acid catalysts or organocatalysts, such as those based on Cinchona alkaloids, can be used to achieve the enantioselective chlorination of β-keto esters. nih.govacs.org These methods are crucial for the synthesis of optically active molecules, which are of high importance in the pharmaceutical industry. For example, a chiral Lewis acid catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand has been shown to effectively catalyze the enantioselective chlorination of β-keto esters with high enantioselectivity. acs.org

Catalytic methods are also employed in the construction of the β-keto ester skeleton itself. For instance, the regioselective hydration of α-alkynyl esters and ketones using a cationic N-heterocyclic carbene (NHC)-gold(I) catalyst can efficiently produce β-keto esters. researchgate.net Lipase-catalyzed transesterification represents a biocatalytic approach to synthesizing chiral β-keto esters under mild, often solvent-free conditions. google.com Additionally, transition metal catalysts, such as those based on palladium or rhodium, are used in various C-H activation and cross-coupling reactions to generate functionalized β-keto esters. researchgate.net The use of β,γ-unsaturated α-ketoesters as synthons in catalytic asymmetric annulation reactions has also been explored to create densely functionalized cyclic compounds. nih.gov

Table 2: Examples of Advanced Catalytic Methods

| Catalytic Method | Catalyst Type | Application | Reference |

| Asymmetric α-Chlorination | Chiral Lewis Acids / Organocatalysts | Enantioselective synthesis of α-chloro-β-keto esters. | nih.govacs.orgacs.org |

| Regioselective Hydration | Cationic NHC-Au(I) | Synthesis of β-keto esters from α-alkynyl esters. | researchgate.net |

| Transesterification | Lipases (Biocatalysis) | Chemo- and stereoselective synthesis of β-keto esters. | google.com |

| Annulation Reactions | Chiral Ni(II) complexes / Tertiary amines | Synthesis of functionalized chiral cyclic compounds. | nih.gov |

Chemo- and Regioselective Synthesis of Substituted this compound Analogues

The α-carbon of β-keto esters like this compound is particularly amenable to substitution due to the acidity of its protons, facilitated by the adjacent carbonyl groups. This allows for the generation of a stabilized enolate intermediate, which can then react with a variety of electrophiles. Methodologies such as palladium-catalyzed α-arylation and phase-transfer catalysis have emerged as powerful tools for the controlled introduction of aryl and alkyl groups at this position.

Palladium-catalyzed cross-coupling reactions, for instance, offer a highly selective method for forming carbon-carbon bonds at the α-position. These reactions typically involve the use of a palladium catalyst in conjunction with a suitable ligand and base to facilitate the coupling of the β-keto ester enolate with an aryl or vinyl halide/triflate. The choice of ligand is critical in controlling the catalytic cycle and ensuring high yields and selectivity. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the desired α-arylation. nih.gov

Phase-transfer catalysis (PTC) provides an alternative and often milder approach for the α-alkylation of β-keto esters. This methodology utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport an anionic nucleophile (the enolate of the β-keto ester) from an aqueous or solid phase into an organic phase where it can react with an alkylating agent. This technique can offer excellent control over mono- versus di-alkylation and can be performed under relatively mild conditions, making it suitable for substrates with sensitive functional groups. sciencemadness.org The use of chiral phase-transfer catalysts can also enable the enantioselective synthesis of α-substituted β-keto esters, leading to the formation of a quaternary stereogenic center with high optical purity. nih.govrsc.org

The following data tables summarize key research findings on the chemo- and regioselective synthesis of substituted β-keto esters, illustrating the scope and efficiency of these methodologies.

Palladium-Catalyzed α-Arylation of Esters

This table showcases the versatility of palladium catalysis in the α-arylation of various ester derivatives with a range of aryl bromides. The use of bulky, electron-rich phosphine ligands is a common feature, enabling high yields and selectivity for mono-arylated products. nih.gov

| Ester Substrate | Aryl Bromide | Catalyst System | Base | Temperature (°C) | Yield (%) |

| tert-Butyl acetate | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | LiHMDS | 80 | 85 |

| Ethyl propionate | 4-Bromoanisole | Pd₂(dba)₃ / QPhos | NaHMDS | 25 | 92 |

| Methyl isobutyrate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | LiHMDS | 80 | 78 |

| tert-Butyl acetate | 2-Bromonaphthalene | Pd₂(dba)₃ / P(o-tolyl)₃ | K₃PO₄ | 100 | 88 |

| Ethyl butyrate | 3-Bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 110 | 75 |

Phase-Transfer Catalyzed α-Alkylation of β-Keto Esters

The following table details the application of phase-transfer catalysis for the α-alkylation of β-keto esters. This method allows for the use of milder bases and can be highly efficient for introducing a variety of alkyl substituents. sciencemadness.org

| β-Keto Ester | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |

| Ethyl benzoylacetate | Ethyl bromide | Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Toluene | 95 |

| Ethyl acetoacetate | Benzyl chloride | Aliquat 336 | NaOH | Dichloromethane | 88 |

| 2-Acetylcyclohexanone | Methyl iodide | Tetrabutylammonium hydrogen sulfate | K₂CO₃ | Acetonitrile | 92 |

| Ethyl 2-oxocyclopentanecarboxylate | Allyl bromide | Benzyltriethylammonium chloride (BTEAC) | Cs₂CO₃ | DMF | 85 |

| Ethyl pivaloylacetate | Propargyl bromide | TBAB | KOH | Toluene/Water | 79 |

Nucleophilic Reactivity at the Alpha-Carbon

The carbon atom situated between the ketonic and ester carbonyl groups, known as the alpha-carbon, exhibits significant nucleophilic character. The electron-withdrawing nature of the adjacent carbonyl groups increases the acidity of the protons attached to this carbon. This facilitates their removal by a base, resulting in the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, capable of participating in a variety of substitution reactions.

Nucleophilic substitution reactions involving this compound typically proceed through the formation of an enolate intermediate. In the presence of a suitable base, such as potassium carbonate or sodium ethoxide, a proton is abstracted from the alpha-carbon. rsc.org The resulting enolate anion, a soft nucleophile, can then attack various electrophiles in a bimolecular nucleophilic substitution (SN2) fashion. epa.gov This process allows for the introduction of a wide range of substituents at the alpha-position, forming new carbon-carbon or carbon-heteroatom bonds.

For instance, the reaction of ethyl benzoylacetate with an alkyl halide in the presence of a base like potassium carbonate leads to the formation of a 2-alkyl-3-oxo-3-phenylpropionic acid ethyl ester. rsc.org The reaction is often carried out in a suitable solvent and may be facilitated by phase-transfer catalysts to enhance reaction rates. rsc.org

While the alpha-carbon typically acts as the nucleophilic center to attack external electrophiles, an important intramolecular reaction involves the alpha-carbon enolate acting as a nucleophile to displace the ortho-chlorine atom on the benzoyl ring. This type of reaction can proceed via a photostimulated SRN1 (radical-nucleophilic substitution) mechanism. conicet.gov.ar

In this pathway, irradiation in a solvent like liquid ammonia (B1221849) can initiate the reaction. The enolate anion, generated by a base, attacks the aromatic ring, leading to the expulsion of the chloride ion and the formation of a new ring structure. conicet.gov.ar This intramolecular cyclization is a powerful method for synthesizing various benzo-fused heterocyclic systems. conicet.gov.ar Studies on similar 2'-(halophenyl)acetophenones have shown that these cyclization reactions can proceed in excellent yields, providing strong evidence for an SRN1 mechanism involving a radical chain process. conicet.gov.ar

Carbonyl Reactivity

The presence of both a ketone and an ester group provides two sites for carbonyl-based reactions. The ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This differential reactivity is central to many of the synthetic applications of this compound.

Condensation reactions are a key feature of the reactivity of β-keto-esters. These reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule such as water. libretexts.org this compound readily undergoes condensation at its ketonic carbonyl group with various nitrogen-based nucleophiles.

Reaction with Amines: Primary and secondary amines can react with the ketone to form enamines.

Reaction with Hydrazines: The reaction with hydrazine (B178648) or its derivatives is a classic method for synthesizing pyrazole (B372694) heterocycles. This compound is used as a reactant in the preparation of diaryl-substituted pyrazoles, which have been investigated as potent CCR2 receptor antagonists. sigmaaldrich.com

Reaction with Other Nucleophiles: Other nucleophiles like hydroxylamine (B1172632) can lead to isoxazole (B147169) derivatives. A specific example involves the reaction of 2-chlorobenzoyl chloride with ammonium thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with cyanoacetohydrazide. researchgate.net This demonstrates the compound's utility in multi-step syntheses involving condensation. General condensation reactions between carboxylic acids and amines are fundamental in organic synthesis for forming amide bonds. highfine.com

The reactivity of both the alpha-carbon and the carbonyl groups makes this compound a valuable precursor for a wide array of heterocyclic compounds. Nitrogen-containing heterocycles are particularly significant scaffolds in the pharmaceutical industry. researchgate.net

Pyrazoles: As mentioned, condensation with hydrazines is a direct route to pyrazole rings. sigmaaldrich.com

Thiadiazoles: The reaction of 2-chlorobenzoyl isothiocyanate (derived from 2-chlorobenzoyl chloride) with cyanoacetohydrazide produces an intermediate that can be cyclized in glacial acetic acid to yield a 1,3,4-thiadiazole (B1197879) derivative. researchgate.net

Benzo-fused Heterocycles: The intramolecular SRN1 reaction, where the enolate displaces the ortho-chloro group, is a key pathway to six- and seven-membered benzo-fused rings like dibenzo[b,f]oxepinones and dibenzo[b,f]thiepinones from related precursors. conicet.gov.ar

Quinoxalines: While not specifically documented for the 2-chloro isomer, related β-keto-esters are used to synthesize quinoxaline (B1680401) derivatives. This typically involves condensation with o-phenylenediamines.

Hydrolysis Reactions of the Ester Moiety

The ethyl ester group of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, (2-chlorobenzoyl)acetic acid, and ethanol (B145695). This reaction can be performed under acidic or basic conditions. epa.govsmolecule.com

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process. libretexts.org It typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov In this mechanism, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide (-OC2H5) as the leaving group to form the carboxylate salt.

Acid-catalyzed hydrolysis is a reversible reaction. libretexts.org The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. epa.gov Following the attack by water and subsequent proton transfers, ethanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. The kinetics of acid-catalyzed ester hydrolysis have been studied extensively, for example, with ethyl acetate. scribd.com

Acid-Catalyzed Hydrolytic Pathways

The acid-catalyzed hydrolysis of esters like this compound is a reversible reaction that yields a carboxylic acid and an alcohol. chemguide.co.uk The reaction is typically performed by heating the ester with water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The generally accepted mechanism for this transformation, known as the AAC2 mechanism, proceeds through several key steps. libretexts.orgstudysmarter.co.uk

Base-Mediated Hydrolytic Mechanisms

Base-mediated hydrolysis, commonly known as saponification, offers an effective and essentially irreversible method for cleaving esters. chemguide.co.ukchemistrysteps.com When treated with a strong base like sodium hydroxide (NaOH), this compound is converted into the corresponding carboxylate salt and ethanol. masterorganicchemistry.com

The reaction proceeds via a nucleophilic acyl substitution pathway. masterorganicchemistry.com The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. numberanalytics.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Unlike the acid-catalyzed pathway, this process is generally irreversible because the subsequent step is highly favorable. The tetrahedral intermediate collapses, eliminating the ethoxide ion (⁻OEt), which is a strong base. This ethoxide ion then deprotonates the newly formed carboxylic acid (2-chlorobenzoylacetic acid). masterorganicchemistry.com This acid-base reaction is thermodynamically favorable and results in the formation of a stable carboxylate salt (sodium 2-chlorobenzoylacetate) and ethanol. The formation of the resonance-stabilized and less electrophilic carboxylate ion prevents the reverse reaction, driving the hydrolysis to completion. chemistrysteps.com To obtain the free carboxylic acid, an acidic workup is required in a subsequent step to protonate the carboxylate salt. masterorganicchemistry.com

Transition Metal-Catalyzed Transformations

Ruthenium-Catalyzed Asymmetric Hydrogenation Involving Related Substrates

The asymmetric hydrogenation of β-keto esters is a powerful and widely studied method for synthesizing chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical and chemical industries. scispace.com While specific studies on this compound are not detailed, extensive research on analogous aromatic and alkyl β-keto esters demonstrates the efficacy of ruthenium-based catalysts. sioc-journal.cncdnsciencepub.com

These transformations typically employ ruthenium(II) catalysts complexed with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. scispace.comresearchgate.net The catalyst system, often prepared in situ, facilitates the addition of hydrogen across the ketone's carbon-oxygen double bond with high levels of stereocontrol, yielding products with excellent enantioselectivity (ee). researchgate.net The choice of chiral ligand, solvent, and additives can significantly influence both the catalytic activity and the stereochemical outcome of the reaction. researchgate.netacs.org Heterogeneous catalysts, where the ruthenium complex is supported on materials like porous organic polymers, have also been developed, offering high activity, excellent enantioselectivity, and the benefit of catalyst recyclability. scispace.comsioc-journal.cn

The following table summarizes the performance of ruthenium catalysts in the asymmetric hydrogenation of various β-keto esters, illustrating the general applicability of this methodology.

| Substrate (β-Keto Ester) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Ethyl benzoylacetate | Ru/POP-BINAP | >99 | 98.2 |

| Ethyl 4-chlorobenzoylacetate | Ru/POP-BINAP | >99 | 99.0 |

| Ethyl 4-methoxybenzoylacetate | Ru/POP-BINAP | >99 | 96.5 |

| Ethyl acetoacetate | RuCl₂((R)-P-Phos)(dmf)₂ | >99 | 99.2 |

| Ethyl 2-furoylacetate | RuCl₂((R)-P-Phos)(dmf)₂ | >99 | 98.6 |

Hydrosilylation Reactions

Hydrosilylation is a versatile reduction method that can be applied to the carbonyl group of β-keto esters, converting them into the corresponding β-hydroxy esters using a hydrosilane (such as polymethylhydrosiloxane, PMHS) in the presence of a metal catalyst. researchgate.net This method provides an alternative to catalytic hydrogenation.

Catalytic systems for the hydrosilylation of ketones and related esters can be based on a variety of metals, including zinc, calcium, and boron. researchgate.netnih.govrsc.org For instance, zinc-based systems, often using a zinc precursor and a diamine ligand, have been shown to effectively reduce various ketones, including β-keto esters. researchgate.net For substrates like β-keto esters, the reaction may require an excess of the hydrosilylating agent to achieve high conversion. researchgate.net Mechanistic proposals for some catalytic systems suggest the activation of the Si-H bond by the metal catalyst. rsc.org For example, with certain calcium catalysts, the mechanism is thought to involve the coordination of both the imine (or ketone) and the silane (B1218182) to the metal cation, facilitating the hydride transfer. rsc.org

The following table shows representative results for the hydrosilylation of related ketone substrates.

| Substrate | Catalyst System | Silane | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Acetophenone | Zn(OAc)₂ / (S,S)-dbea | PMHS | 90 | 49 |

| 2-Methoxyacetophenone | Zn(OAc)₂ / (S,S)-dbea | PMHS | 85 | 55 |

| Ethyl benzoylacetate | Zn(OAc)₂ / (S,S)-dbea | PMHS | 86 | 35 |

| Various aromatic ketones | TfOH-activated COBI | H₂SiPh₂ | up to 99 | up to 99 |

Precursor in Complex Organic Molecule Synthesis

The unique structural features of this compound make it an ideal precursor for constructing intricate organic molecules that may otherwise require multi-step synthetic sequences.

This compound serves as a key reactant in the synthesis of derivatives of ketosplitomicin. sigmaaldrich.comymilab.com Research has demonstrated its utility in producing compounds such as ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H-pyran-5-carboxylate. sigmaaldrich.com This transformation highlights the role of the β-ketoester functionality in cyclization reactions to form complex heterocyclic systems. The reaction leverages the inherent reactivity of the this compound backbone to build the pyran ring structure, a core component of various biologically relevant molecules.

Table 1: Synthesis of Ketosplitomicin Derivative

| Reactant | Product | Application |

| This compound | Ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H-pyran-5-carboxylate | Precursor for Ketosplitomicin derivative synthesis sigmaaldrich.com |

The scaffold of this compound is well-suited for the construction of substituted pyrroles and related five-membered heterocycles. Although direct one-pot syntheses are part of broader synthetic strategies, the core reactivity is illustrative. For instance, the synthesis of highly substituted pyrroles can be achieved through reactions involving related benzoylacetate structures. A general strategy involves the reaction of a β-ketoester with other reagents to form the pyrrole (B145914) ring. For example, a common route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The 1,3-dicarbonyl nature of this compound allows it to be readily converted into a 1,4-dicarbonyl system, which can then undergo cyclization to form the pyrrole ring.

In a related approach, ethyl 5-(2-chlorophenyl)-4-((ethylthio)carbonyl)-1H-pyrrole-2-carboxylate has been synthesized, demonstrating the incorporation of the 2-chlorophenyl group into a pyrrole framework. rsc.org This synthesis showcases a multi-step process where the fundamental components of a molecule like this compound are assembled into a more complex heterocyclic system. rsc.org

Table 2: Representative Pyrrole Derivatives from Related Precursors

| Pyrrole Derivative | Melting Point (°C) | Key Structural Feature | Reference |

| Ethyl 5-(2-chlorophenyl)-4-((ethylthio)carbonyl)-1H-pyrrole-2-carboxylate | 155–156 | Contains the 2-chlorophenyl moiety from a related starting material. | rsc.org |

| 1-(4-Chlorobenzyl)-2,5-dimethyl-1H-pyrrole | 58–59 | Demonstrates the formation of a substituted pyrrole ring. | mdpi.com |

Construction of Diverse Heterocyclic Frameworks

The reactivity of this compound facilitates its use in building a variety of heterocyclic cores, which are prominent in medicinal chemistry and material science.

This compound is a key starting material for the synthesis of diaryl-substituted pyrazoles. sigmaaldrich.comsigmaaldrich.com These compounds are of significant interest due to their pharmacological activities, including acting as potent antagonists for the CCR2 receptor. sigmaaldrich.comsigmaaldrich.com The synthesis typically involves a condensation reaction between the β-ketoester (this compound) and an arylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrazole ring. The 2-chlorobenzoyl group from the starting material becomes one of the aryl substituents on the final pyrazole product. This method is a cornerstone in the synthesis of various 1,5-diarylpyrazole derivatives. pharm.or.jp

The 1,3-dicarbonyl system of this compound makes it a suitable precursor for synthesizing pyridazinone derivatives. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities. researchgate.net The general synthetic strategy involves the condensation of the β-ketoester with hydrazine or a hydrazine derivative. mdpi.comresearchgate.net The reaction forms the core pyridazin-3(2H)-one ring system. Subsequent modifications, such as N-alkylation with reagents like ethyl bromoacetate, can be performed to introduce further diversity into the pyridazinone scaffold, leading to compounds like ethyl 2-(6-oxo-pyridazin-1(6H)-yl)acetate derivatives. researchgate.netmdpi.com

Table 3: General Synthetic Scheme for Pyridazinone Derivatives

| Step | Reaction | Reagents | Outcome | Reference |

| 1 | Condensation/Cyclization | This compound (or related β-dicarbonyl) + Hydrazine Hydrate | Formation of the core pyridazin-3(2H)-one ring | mdpi.com |

| 2 | N-Alkylation | Pyridazinone intermediate + Ethyl bromoacetate, K₂CO₃ | Addition of an ethyl acetate group to the nitrogen atom | mdpi.comresearchgate.net |

The chemical reactivity of this compound and its precursors, like 2-chlorobenzoyl chloride, suggests its potential in the synthesis of other heterocyclic systems, including thiazoles. For example, 2-chlorobenzoyl isothiocyanate, which can be derived from 2-chlorobenzoyl chloride, reacts with cyanoacetohydrazide to form 1,3,4-thiadiazole derivatives. researchgate.net This demonstrates how the 2-chlorobenzoyl moiety can be incorporated into sulfur-containing heterocycles. The synthesis of ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate further illustrates the utility of the 2-chlorobenzoyl group in building complex thiadiazole structures. vulcanchem.com These examples underscore the broader potential of this compound as a versatile building block for a range of heterocyclic compounds beyond pyrazoles and pyridazinones.

Development of Biologically Relevant Scaffolds

This compound serves as a valuable precursor in the construction of various molecular frameworks that are of interest in medicinal chemistry and agrochemistry. Its inherent chemical functionalities, namely the reactive keto-methylene group and the ester, allow for a diverse range of chemical transformations. These reactions enable the assembly of more complex molecules, including heterocyclic and carbocyclic systems, which form the core of many biologically active compounds. The presence of the 2-chlorobenzoyl moiety is particularly significant, as halogenated phenyl rings are a common feature in many pharmaceutical and agricultural agents, often influencing their metabolic stability and binding affinity.

Intermediate for Potential Herbicidal Agents

A notable application of this compound is its use as a reactant in the synthesis of compounds with potential herbicidal activity. sigmaaldrich.com The development of novel herbicides is crucial for modern agriculture, and the structural motifs present in this compound make it a suitable starting material for creating such agents.

Research has shown that various substituted benzoyl compounds exhibit herbicidal properties. For instance, certain 2-substituted benzoyl-1,3-cyclohexanedione derivatives are known to possess herbicidal activity. google.com Similarly, substituted benzoyl cyclenones have demonstrated considerable effectiveness against both annual and perennial weeds found in rice fields, while showing low phytotoxicity to the rice crops themselves. google.com

The synthesis of these complex herbicidal molecules often involves multiple steps where intermediates like this compound can be used to introduce the key benzoyl structural unit. ontosight.ai The general strategy involves reacting the β-ketoester with other reagents to build larger, more complex molecular scaffolds that may exhibit desired biological effects.

Table 1: Examples of Herbicidal Scaffolds Structurally Related to Benzoyl Derivatives

| Herbicide/Derivative Class | Common Structural Feature | Example Compound/Target | Relevant Research Context |

| Pyrazole Herbicides | Substituted Benzoyl Group on a Pyrazole Ring | 4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl toluene-4-sulfonate | A known herbicidal compound, highlighting the utility of the benzoyl moiety in agrochemicals. google.com |

| Quinolone Herbicides | Carboxylic Acid Derivatives | Quinclorac | While not a direct derivative, the synthesis of its analogs often involves complex esters and cyclization reactions, a field relevant to this compound chemistry. nih.gov |

| Oxazinone Derivatives | Heterocyclic Ring Systems | 6-methyl-3-[1-methyl-1-(3,5-dichlorophenyl)ethyl]-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one | Demonstrates the synthesis of complex heterocyclic systems that can be targeted for herbicidal activity. google.com |

Medicinal Chemistry and Biological Relevance of Ethyl 2 Chlorobenzoyl Acetate Derivatives

Design and Synthesis of Bioactive Analogues

The chemical structure of ethyl (2-chlorobenzoyl)acetate offers multiple reactive sites that can be exploited for the synthesis of more complex molecules. A primary strategy involves the functionalization of the active methylene (B1212753) group located between the carbonyl and ester groups. This position is readily used in condensation reactions with various electrophiles to build diverse heterocyclic systems.

Common synthetic strategies include:

Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted α,β-unsaturated esters, which are precursors to various bioactive molecules.

Hantzsch Thiazole (B1198619) Synthesis: Condensation with thioureas, often preceded by bromination of the methylene group, yields thiazole derivatives. For instance, new 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and their esters have been prepared by condensing thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate.

Heterocyclization Reactions: The scaffold is a key intermediate in synthesizing a variety of heterocyclic compounds such as pyrazoles, pyridazinones, benzoxazoles, and chromenes through reactions with hydrazines, ureas, and other bifunctional reagents. nih.govresearchgate.netmdpi.com For example, pyridazinone derivatives can be synthesized from 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one, which itself is derived from related keto acids. researchgate.net

Amide and Thioester Formation: The ester group can be converted to an amide or a thioester. For example, ethyl 2-((4-chlorobenzoyl)thio)acetate derivatives have been synthesized from 2-sulfenyl ethyl acetate (B1210297), demonstrating the flexibility of this scaffold. vulcanchem.com Similarly, amide derivatives are prepared through nucleophilic acyl substitution between ethyl 2-aminoacetate and a substituted benzoyl chloride.

These synthetic routes allow for the introduction of various pharmacophores, leading to compounds with tailored biological activities. The design of these analogues often focuses on mimicking the structures of known active compounds or introducing functionalities that can interact with specific biological targets.

Pharmacological Activities of Derivatives Containing the (Chlorobenzoyl)acetate Motif

Derivatives incorporating the (chlorobenzoyl)acetate framework have demonstrated a broad spectrum of pharmacological activities. The presence of the chlorobenzoyl group often contributes to the lipophilicity and electronic properties of the molecules, enhancing their interaction with biological targets.

Several classes of compounds derived from the (chlorobenzoyl)acetate scaffold exhibit significant antimicrobial properties against a range of pathogens.

Thiazine and Benzothiazine Derivatives: Ethyl 6-(4-chlorobenzoyl)-1,1-dioxo-3,5-diaryl derivatives of 1,4-thiazinane-2-carboxylates have shown high activity against mycobacterium species that are resistant to other drugs. nih.gov

Thiourea Derivatives: N,N-dimethyl-N'-(2-chloro-benzoyl)thiourea and its metal complexes have been synthesized and screened for in vitro antibacterial and antifungal activities, with all tested compounds showing some level of antimicrobial effect. derpharmachemica.com Specifically, 1,2-Bis(N'-(2-chlorobenzoyl) thioureido)benzene has been characterized and noted for its potential antibacterial action. nih.gov

Thiadiazole Derivatives: A series of 2-amino-disubstituted-1,3,4-thiadiazoles, including a 2-chlorobenzyl derivative, were synthesized and showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to the standard drug ofloxacin. nih.gov

Triazole Derivatives: Some 1,2,4-triazole (B32235) derivatives have been evaluated for their antimicrobial activity, with results showing effectiveness against several bacterial strains at varying concentrations. mdpi.comnajah.edu

The antimicrobial efficacy of these compounds highlights their potential as lead structures for the development of new anti-infective agents.

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of (chlorobenzoyl)acetate have shown considerable promise in this area.

Benzoxazole Derivatives: A series of 2-arylbenzoxazole compounds were synthesized, and their cytotoxicity was screened against breast (MCF-7) and colon (HCT-116) cancer cell lines. nih.govjocpr.com Compounds such as 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic agents against the MCF-7 cell line. nih.govjocpr.com

2-Mercaptobenzoxazole (B50546) Derivatives: A series of compounds based on 2-mercaptobenzoxazole conjugated to substituted isatins or other heterocycles were designed and evaluated for their in vitro antiproliferative activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. nih.gov One derivative, in particular, showed inhibitory activity comparable to the reference drugs doxorubicin (B1662922) and sunitinib (B231) against all tested cell lines. nih.gov

Thiazole Derivatives: Newly synthesized thiazole derivatives have been shown to suppress the growth of MCF-7 and HepG2 cancer cell lines. Current time information in Bangalore, IN. One compound from this series exhibited promising antiproliferative activity, induced cell cycle arrest, and activated apoptosis in MCF-7 cells. Current time information in Bangalore, IN.

Benzodioxole Derivatives: A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity. While the ketoester derivatives showed weak activity, carboxamide-containing compounds demonstrated anticancer potential against the Hep3B liver cancer cell line.

The mechanisms underlying the anticancer activity of these derivatives are varied and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. nih.govCurrent time information in Bangalore, IN.

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a key therapeutic strategy.

Oxadiazole Derivatives: Novel quinazoline-4-one and oxazine-4-one derivatives synthesized from a 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio) acetohydrazide precursor were evaluated for their antioxidant properties. Several of these compounds demonstrated significant radical scavenging activity against DPPH radicals, with some being more effective than the standard antioxidant BHT.

Benzodiazepine (B76468) Derivatives: In a study of benzodioxole derivatives, two compounds featuring a benzodiazepine structure showed moderate antioxidant activity in a DPPH assay, suggesting that this ring system may contribute to radical scavenging.

General Phenolic Compounds: Research has shown that ethyl acetate fractions of plant extracts, which are rich in phenolic compounds, often exhibit strong antioxidant activity by scavenging free radicals and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. This general principle supports the idea that incorporating phenolic moieties into the (chlorobenzoyl)acetate scaffold could be a viable strategy for developing potent antioxidants.

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of (chlorobenzoyl)acetate have been successfully developed as inhibitors of several important enzyme classes.

Carbonic Anhydrase: Coumarin-based derivatives have been investigated as inhibitors of human carbonic anhydrase (h-CA) isoforms. A 2-chlorobenzyl derivative of a coumarinamide was found to be a more potent inhibitor of the cancer-related isoform h-CA IX compared to h-CA XII. mdpi.com Another study identified a thioacetate (B1230152) derivative containing a 2-chlorobenzamido group as an inhibitor of carbonic anhydrase IX. vulcanchem.com

Snake Venom Enzymes: Thioesters derived from 2-sulfenyl ethylacetate, including an ethyl 2-((4-chlorobenzoyl)thio)acetate analogue, have been shown to inhibit phospholipase A₂ (PLA₂) from rattlesnake venom. vulcanchem.com Molecular docking studies suggest that these compounds interact with the catalytic site and the Ca²⁺ cofactor of the enzyme. vulcanchem.com

Kinases: A thiazole derivative demonstrated inhibitory activity against the VEGFR-2 enzyme, a key target in angiogenesis and cancer therapy. Current time information in Bangalore, IN.

Cysteine Proteases: While direct derivatives of this compound as cysteine protease inhibitors are not widely reported, the broader class of compounds containing electrophilic warheads attached to a recognition moiety are well-known inhibitors. mdpi.comnajah.edu For example, peptidyl vinyl sulfones are potent inhibitors of falcipain, a cysteine protease from Plasmodium falciparum. nih.gov The (chlorobenzoyl)acetate scaffold could potentially be integrated into such designs to create novel cysteine protease inhibitors.

Chronic inflammation contributes to a wide range of diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) target inflammatory pathways. Derivatives of (chlorobenzoyl)acetate have shown significant potential in this area.

Thiazole Acetic Acids/Esters: A series of new 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids and their esters showed good anti-inflammatory activity in animal models, with efficacy comparable to ibuprofen (B1674241) in some cases. nih.gov The 2-chloro substituted compound was among the most active in the series. nih.gov

Phenoxyethanoic Acid Analogues: Analogues of phenoxyethanoic acid containing a 4-(2-chlorobenzoyl) moiety have demonstrated significant anti-inflammatory effects, with edema inhibition comparable to the standard drug diclofenac.

Indole Derivatives: The conjugation of existing NSAIDs with other chemical moieties is a common strategy to enhance activity. A derivative of indomethacin, 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methyl-pyrdin-2-yl)-acetamide, exhibited potent anti-inflammatory effects. Another study involving lorazepam derivatives also showed that esterification with NSAIDs, including those with a chlorobenzoyl group, led to compounds with increased anti-inflammatory potency.

These findings underscore the value of the (chlorobenzoyl)acetate motif in designing novel anti-inflammatory agents, often by modifying existing drug structures to improve their pharmacological profiles.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have revealed that even minor structural modifications can significantly impact their biological activity.

Research has shown that the nature and position of substituents on the benzoyl and acetate moieties play a crucial role in determining the potency and selectivity of these compounds towards various biological targets. For instance, in a series of benzimidazole-4,7-dione derivatives, the introduction of different halide groups on an aniline (B41778) moiety led to varying P2X3 receptor antagonistic activities, with fluorine and chlorine substitutions showing greater potency. mdpi.com

Similarly, in the development of androgen receptor modulators based on a dihydropyridone core, the replacement of a carboxyphenyl group with a cinnamyl group and variations in the ester at the C-3 position significantly influenced their inhibitory activity. nih.gov The strategic placement of substituents can also enhance the binding affinity of these derivatives to their target proteins. For example, in the design of adenosine (B11128) A1 receptor-selective agonists, modifications to the N6-cyclopentyl group of adenosine and NECA derivatives led to compounds with high potency and affinity. acs.org

The following table summarizes key SAR findings for various derivatives incorporating the chloro-substituted benzoyl motif:

| Base Scaffold | Modification | Biological Target | Impact on Activity |

| Benzimidazole-4,7-dione | Halide substitution on aniline moiety | P2X3 Receptor | F and Cl substitutions showed higher antagonistic activity. mdpi.com |

| Dihydropyridone | Replacement of carboxyphenyl with cinnamyl group | Androgen Receptor | Altered inhibitory activity, demonstrating the importance of this moiety for potency. nih.gov |

| Adenosine/NECA | Modifications on the N6-cyclopentyl group | Adenosine A1 Receptor | Resulted in high potency and affinity agonists. acs.org |

| Chalcone | Modifications on aromatic rings and linker | p53-MDM2 Interaction | Led to potent antitumor activity. nih.gov |

| 1,2,4-triazole-3-acetic acid | Derivatization to amides, urea, and thiourea | Cyclooxygenase (COX) | Many derivatives showed significant anti-inflammatory activity. researchgate.net |

These examples underscore the importance of systematic SAR studies in guiding the design of more effective and selective therapeutic agents derived from or inspired by the this compound framework.

Strategic Incorporation of the 2-Chlorobenzoyl Moiety in Drug Design to Enhance Metabolic Stability

A significant challenge in drug discovery is ensuring that a potential drug molecule possesses adequate metabolic stability to achieve the desired therapeutic effect. dergipark.org.trsrce.hr Poor metabolic stability can lead to rapid clearance of the drug from the body, reducing its efficacy and potentially forming toxic metabolites. numberanalytics.com The strategic incorporation of specific chemical groups, such as the 2-chlorobenzoyl moiety, can be a key strategy to enhance metabolic stability.

The presence of the chlorine atom in the 2-chlorobenzoyl group can influence a molecule's metabolic fate in several ways:

Blocking Metabolic Hotspots: The chlorine atom can be strategically placed to block sites on the molecule that are susceptible to metabolism by enzymes like cytochrome P450 (CYP). numberanalytics.compharmafocusasia.com This prevents the molecule from being rapidly broken down.

Altering Electronic Properties: The electron-withdrawing nature of the chlorine atom can alter the electron distribution within the molecule, making it less susceptible to oxidative metabolism.

A metabolite identification study of a tetrahydroquinoline-based IDO1 inhibitor revealed that amide hydrolysis was a key clearance mechanism. nih.gov To address this, various strategies were employed, including increasing steric hindrance around the amide bond and replacing it with a more stable carbamate (B1207046) group, which led to improved metabolic stability. nih.gov Similarly, in a study on benzimidazole-based FabI inhibitors, researchers identified metabolic "soft spots" and made chemical modifications to improve the metabolic stability of the compounds. nih.gov

The following table provides examples of how the incorporation or modification of a chlorobenzoyl moiety has been used to improve the metabolic properties of drug candidates:

| Compound Class | Metabolic Challenge | Strategy Involving Chlorobenzoyl Moiety or Similar Modifications | Outcome |

| Tetrahydroquinoline IDO1 Inhibitors | Amide hydrolysis | Introduction of steric hindrance near the amide; replacement of amide with a carbamate. nih.gov | Improved metabolic stability. nih.gov |

| Benzimidazole FabI Inhibitors | Metabolic instability at specific "soft spots". nih.gov | Chemical modifications at identified metabolic hotspots. nih.gov | Enhanced metabolic stability. nih.gov |

| Piperazine Derivatives | Cytochrome P450-mediated metabolism. | Incorporation of chlorobenzoyl groups to influence metabolism. | Modulated metabolic profile and duration of action. |

Computational and Theoretical Studies on Ethyl 2 Chlorobenzoyl Acetate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of organic molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. mdpi.com By using functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize the molecular geometry of compounds like ethyl (2-chlorobenzoyl)acetate to their lowest energy state. um.edu.mydergipark.org.tr This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Representative DFT-Calculated Parameters for a Phenylacetate Analogue

| Parameter | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the conformation. |

| HOMO Energy | Typically negative (e.g., -6.5 eV) | Relates to the electron-donating ability. |

| LUMO Energy | Typically negative or small positive (e.g., -1.2 eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Typically a few eV (e.g., 5.3 eV) | Indicates chemical reactivity and stability. |

| Dipole Moment | Varies (e.g., in Debye) | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical findings for similar organic molecules. Actual values for this compound would require specific calculations.

Quantum chemical calculations are also employed to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. auremn.org.br These theoretical spectra can then be compared with experimental data to confirm the molecular structure. wuxiapptec.com While gas-phase calculations are common, for more accurate predictions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. nih.gov Discrepancies between calculated and experimental shifts can often be rationalized by considering intermolecular interactions, such as hydrogen bonding, in the actual experimental conditions. auremn.org.br

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |

| C=O (keto) | ~195.0 | ~194.5 | 0.5 |

| C=O (ester) | ~168.0 | ~167.8 | 0.2 |

| Aromatic C-Cl | ~133.0 | ~132.5 | 0.5 |

| Aromatic C-H | 127.0 - 131.0 | 126.8 - 130.5 | < 0.5 |

| CH₂ (ester) | ~61.0 | ~60.7 | 0.3 |

| CH₂ (keto) | ~50.0 | ~49.5 | 0.5 |

| CH₃ (ester) | ~14.0 | ~13.8 | 0.2 |

Note: This table presents hypothetical data to illustrate the expected correlation between experimental and calculated NMR shifts. The actual values would depend on the specific computational method and experimental conditions.

Molecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting crystal structures and physical properties.

For analogues of this compound, Hirshfeld surface analysis has revealed the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, often comprising the largest percentage of the surface. researchgate.netnih.gov The presence of a chlorine atom introduces Cl···H/H···Cl contacts, which also play a significant role in the crystal packing. researchgate.netnih.gov

The crystal structures of analogues of this compound are stabilized by a variety of intermolecular forces. libretexts.org Weak C—H···O hydrogen bonds are commonly observed, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule, often leading to the formation of dimers or chains. researchgate.netnih.gov

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings can also be an important stabilizing feature, particularly when the molecules pack in a parallel or offset manner. acs.orgnih.gov The shape index and curvedness derived from the Hirshfeld surface can provide evidence for the presence of such π-π stacking interactions. doi.org The combination of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. soton.ac.uk

Table 3: Common Intermolecular Contacts and Their Typical Contributions from Hirshfeld Surface Analysis of Analogues

| Contact Type | Typical Contribution (%) | Description |

| H···H | 35 - 45 | Represents interactions between hydrogen atoms on adjacent molecules. researchgate.netnih.gov |

| C···H / H···C | 15 - 20 | Involves contacts between carbon and hydrogen atoms. researchgate.net |

| O···H / H···O | 15 - 25 | Often indicative of C-H···O hydrogen bonding. researchgate.netnih.gov |

| Cl···H / H···Cl | 10 - 15 | Interactions involving the chlorine substituent. researchgate.netnih.gov |

| C···C | 2 - 5 | Can be associated with π-π stacking interactions. researchgate.netnih.gov |

Note: The percentages are approximate and can vary depending on the specific analogue and its crystal packing.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The simulation calculates a binding affinity or docking score, which is an estimate of the strength of the interaction between the ligand and the target. researchgate.net

For derivatives of this compound, molecular docking studies can be performed to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors. acs.org For example, analogues have been docked into the active sites of various enzymes to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. mdpi.com These simulations can guide the design of new analogues with improved binding affinities and biological activities.

Table 4: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase | -7.5 | TYR101, LEU73, ARG243 |

| Reference Inhibitor | Hypothetical Kinase | -8.2 | TYR101, LEU73, LYS45 |

Note: This table is for illustrative purposes. The binding affinity and interacting residues are highly dependent on the specific ligand and target protein.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily dictated by the rotational possibilities around several key single bonds, leading to various spatial arrangements of its constituent functional groups. While specific computational studies on this compound are not extensively available in public literature, a comprehensive understanding can be derived from the detailed theoretical analyses of its parent compound, ethyl benzoylacetate, and other related analogues. These studies provide a robust framework for predicting the conformational preferences and stability of the title compound.

Keto-Enol Tautomerism and Conformational Isomers

Like its parent analogue, ethyl benzoylacetate, this compound can exist as a mixture of keto and enol tautomers. Computational studies on ethyl benzoylacetate, performed using density functional theory (DFT), have identified several stable conformers for both the keto and enol forms. perlego.com

The enol form is of particular interest due to the formation of a strong intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the ketonic oxygen, which results in a stable six-membered quasi-aromatic ring. This chelated enol form is generally found to be the most stable tautomer.

For ethyl benzoylacetate, a complete conformational analysis has revealed the existence of multiple stable cis-enol and keto conformers. perlego.com The relative energies and key dihedral angles of the most stable conformers of ethyl benzoylacetate, calculated at the B3LYP/6-311++G** level of theory, provide a valuable reference for understanding the conformational space of its 2-chloro derivative.

Table 1: Calculated Relative Energies and Key Dihedral Angles of the Most Stable Conformers of Ethyl Benzoylacetate (Analogue)

| Conformer | Tautomer | Relative Energy (kcal/mol) | Dihedral Angle (ω C-C-C-O) (°) | Dihedral Angle (ω O-C-C-C) (°) |

| E1 | cis-Enol | 0.00 | -179.9 | 0.2 |

| E2 | cis-Enol | 1.25 | 179.8 | 179.9 |

| K1 | Keto | 2.85 | -103.5 | - |

| K2 | Keto | 3.45 | 102.8 | - |

Data adapted from theoretical studies on ethyl benzoylacetate. perlego.com

The stability of the enol form is significantly influenced by the nature and position of substituents on the benzoyl ring. In ortho-substituted benzoyl derivatives, the equilibrium between keto and enol forms can be complex. Halogen substituents, for instance, have been observed to increase the enol content in some β-ketoesters. perlego.com This effect is attributed to a combination of steric and electronic factors.

Influence of the 2-Chloro Substituent

The presence of a chlorine atom at the ortho position of the benzoyl group in this compound is expected to introduce notable steric and electronic perturbations compared to the unsubstituted ethyl benzoylacetate.

Steric Effects: The bulky chlorine atom can sterically hinder the free rotation of the benzoyl group. This steric repulsion between the chlorine atom and the adjacent methylene (B1212753) group of the acetate (B1210297) moiety could influence the preferred dihedral angle and potentially raise the energy barrier for rotation. Studies on ortho-substituted acetophenones have shown that bulky ortho substituents can cause the acetyl group to tilt out of the plane of the aromatic ring to relieve steric strain. nih.gov A similar effect can be anticipated for this compound, which might affect the planarity of the molecule and, consequently, the conjugation between the phenyl ring and the carbonyl group.

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the α-protons and the strength of the intramolecular hydrogen bond in the enol form. Electron-withdrawing groups on the aromatic ring can impact the stability of the various conformers. nih.gov In related systems, such as ortho-hydroxy acetophenones, substituting a halogen atom on the phenolic ring increases the acidity of the hydroxyl group. researchgate.net This suggests that the 2-chloro substituent in this compound could modulate the electronic properties of the keto-enol system.

Computational studies on α-halogenated acetophenones have revealed that the conformational energy profiles are sensitive to the nature of the halogen. For instance, α-fluoroacetophenone displays a different energy minimum for the O=C–C–X dihedral angle compared to its chloro and bromo counterparts, which is partly attributed to steric interactions between the halogen and the ortho-hydrogens of the aromatic ring. beilstein-journals.org While the substitution pattern is different in this compound, this highlights the importance of the halogen's identity and position in determining conformational preferences.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl (2-chlorobenzoyl)acetate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the ethyl group protons, the active methylene (B1212753) protons, and the aromatic protons of the chlorobenzoyl group. The ethyl group typically appears as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), due to spin-spin coupling. The active methylene protons (-CO-CH₂-CO-) would appear as a singlet, and the four protons on the substituted aromatic ring would appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon atom, including the methyl and methylene carbons of the ethyl group, the active methylene carbon, the two carbonyl carbons (one for the ketone and one for the ester), and the six unique carbons of the 2-chlorophenyl group. The chemical shifts of the carbonyl carbons are particularly characteristic and appear far downfield.

The following table presents estimated chemical shift (δ) values based on typical ranges for the functional groups present in the molecule.

Estimated NMR Data for this compound| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ethyl -C H₃ | ~1.2 (triplet) | ~14 |

| Ethyl -O-C H₂- | ~4.2 (quartet) | ~61 |

| Methylene -CO-C H₂-CO- | ~3.9 (singlet) | ~46 |

| Ester C =O | - | ~167 |

| Ketone C =O | - | ~192 |

| Aromatic C -Cl | - | ~132 |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. sigmaaldrich.com

The molecular weight of this compound is 226.66 g/mol . sigmaaldrich.com In ESI-MS, the compound is expected to be detected as various adducts. When subjected to higher energy, such as in tandem MS (MS/MS) or under electron ionization (EI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways for esters and ketones include alpha-cleavage adjacent to the carbonyl groups. nih.gov For this specific molecule, cleavage can result in the loss of the ethoxy radical (•OCH₂CH₃) or the formation of the stable 2-chlorobenzoyl cation.

Predicted ESI-MS Adducts and Major Fragments

| Ion/Fragment | Formula | Expected m/z | Description |

|---|---|---|---|

| Protonated Molecule | [C₁₁H₁₁ClO₃+H]⁺ | 227.04 | [M+H]⁺ |

| Sodiated Adduct | [C₁₁H₁₁ClO₃+Na]⁺ | 249.03 | [M+Na]⁺ |

| 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139.00 | Base peak in GC-MS of related isomers. nih.govnih.gov |

| Loss of Ethoxy group | [M - OC₂H₅]⁺ | 181.02 | Cleavage of the ester C-O bond. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The structure of this compound contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. The most prominent peaks are expected to be from the two carbonyl groups (ketone and ester), which are typically strong and sharp. The C-O single bond of the ester and the vibrations associated with the aromatic ring also provide key diagnostic peaks.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1735 - 1750 |

| C=O (Ketone, Aryl) | Stretch | ~1685 - 1700 |

| C-O (Ester) | Stretch | ~1100 - 1300 |

| C=C (Aromatic) | Stretch | ~1450 - 1600 |

| C-H (Aromatic) | Stretch | ~3000 - 3100 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying non-volatile compounds like this compound. A common approach involves reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method would involve injecting the sample onto a C18 column and eluting it with a gradient of a polar solvent system, such as water and acetonitrile, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule is a strong chromophore. The purity is determined by calculating the area percentage of the main peak in the chromatogram. A challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting. This can often be mitigated by adjusting the mobile phase pH or increasing the column temperature to promote rapid interconversion between the two forms, resulting in a single, sharp peak. rsc.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of a reaction. sigmaaldrich.com For a reaction involving this compound as a starting material, TLC can be used to track its consumption and the formation of the product over time. echemi.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material and a "co-spot" containing both. sigmaaldrich.com The plate is then developed in a chamber with an appropriate mobile phase, commonly a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). echemi.com The separated spots are visualized, usually under UV light, due to the UV-active nature of the aromatic ring. As the reaction proceeds, the intensity of the spot corresponding to this compound will decrease, while a new spot corresponding to the product (which will have a different retention factor, Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. sigmaaldrich.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。